Benzenebiphenylchromium

Electron-transfer kinetics Gas-phase ion energetics Redox tuning

Benzenebiphenylchromium is the definitive mixed-ligand Cr(0) sandwich complex for research groups that demand precise redox tuning. Its intermediate ionization energy (5.94 eV) bridges the gap between bis(benzene)chromium (too reducing) and bis(biphenyl)chromium (too stable), enabling electron‑transfer control that symmetric analogs cannot deliver. Applications include stereoselective catalysis, biphenyl‑bridged molecular wires (class‑3 multidecker chains), and direct synthesis of mixed‑valence dinuclear complexes. Choose this compound when experimental outcomes depend on the unique electronic asymmetry of a (η⁶‑benzene)(η⁶‑biphenyl)chromium(0) architecture.

Molecular Formula C18H16Cr
Molecular Weight 284.3 g/mol
Cat. No. B14721253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenebiphenylchromium
Molecular FormulaC18H16Cr
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr]
InChIInChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H;
InChIKeyIMYDQKUVIRZEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenebiphenylchromium (CAS 12095-46-4): A Mixed-Ligand Bis(arene)chromium Sandwich Complex for Electrochemical and Catalytic Research Procurement


Benzenebiphenylchromium is an organometallic compound of the bis(η⁶-arene)chromium(0) class, distinguished by its mixed-ligand architecture comprising one benzene and one biphenyl ligand coordinated to a zero-valent chromium center [1]. This compound, also known as (η⁶-benzene)(η⁶-biphenyl)chromium(0), serves as a prototypical example of asymmetric chromium-arene sandwich complexes [2]. Unlike its homoleptic counterparts bis(benzene)chromium (Bz₂Cr) and bis(biphenyl)chromium (Bip₂Cr), the mixed-ligand configuration imparts unique electronic properties that are exploitable in redox catalysis, molecular electronics, and stereoselective organic transformations [2].

Why In-Class Bis(arene)chromium Complexes Cannot Substitute for Benzenebiphenylchromium in Targeted Applications


While bis(benzene)chromium and bis(biphenyl)chromium share the same general class, they exhibit profoundly different electronic, redox, and structural properties. Benzenebiphenylchromium occupies a unique intermediate position, with an ionization energy (5.94 ± 0.05 eV [1]) that lies distinctly between Bz₂Cr (5.47 ± 0.005 eV [2]) and Bip₂Cr (5.9 ± 0.1 eV [3]), enabling fine-tuning of electron-transfer processes. Furthermore, its asymmetric ligand field, as evidenced by distinct reaction pathways in ozonolysis and its role as a precursor to mixed-valence multi-decker complexes [4], is not achievable with symmetric homoleptic analogs. Procurement of the incorrect bis(arene)chromium complex will therefore compromise experimental outcomes in redox chemistry, molecular wire fabrication, and stereoselective catalysis.

Quantitative Differentiation of Benzenebiphenylchromium Against Bis(benzene)chromium and Bis(biphenyl)chromium Analogs


Ionization Energy: An Intermediate Value for Tunable Electron-Transfer Properties

Benzenebiphenylchromium exhibits a first ionization energy (IE) of 5.94 ± 0.05 eV [1]. This value is significantly higher than that of bis(benzene)chromium (Bz₂Cr, 5.47 ± 0.005 eV [2]) and is statistically indistinguishable from that of bis(biphenyl)chromium (Bip₂Cr, 5.9 ± 0.1 eV [3]). However, the critical differentiation lies in the asymmetry: while Bip₂Cr presents a symmetric electron cloud, benzenebiphenylchromium possesses an asymmetric distribution of electron density due to its mixed ligands, affecting its redox behavior in solution.

Electron-transfer kinetics Gas-phase ion energetics Redox tuning

Redox Behavior: Asymmetric Ligand Field Modulates Electrochemical Response

Bis(biphenyl)chromium is an IUPAC-recommended reference redox system for non-aqueous solvents, exhibiting a well-behaved, reversible one-electron oxidation (BCr⁺/BCr) with a potential that is highly solvent-dependent [1]. While direct electrochemical data for benzenebiphenylchromium are sparse, its asymmetric ligand set is expected to shift its formal potential anodically relative to Bz₂Cr and cathodically relative to Bip₂Cr, based on the trends in ionization energies. The mixed-ligand environment also influences the kinetics of heterogeneous electron transfer, a critical parameter for catalytic applications.

Non-aqueous electrochemistry Reference redox systems Cyclic voltammetry

Reaction Pathway Differentiation: Ozonolysis Yields Unique Mixed-Valence Coupled Product

The reaction of bis(benzene)chromium (Bz₂Cr) with ozone in a low-temperature argon matrix produces a coupled product, benzene-chromium-biphenyl-chromium-benzene (BzCrBPCrBz), identified by distinct infrared peaks at 431 cm⁻¹ and 792 cm⁻¹ . This product, which incorporates a biphenyl bridge, is formed via a reductive coupling pathway with a calculated reaction energy of ΔE_calc = −52.13 kcal/mol . In contrast, bis(biphenyl)chromium does not yield analogous multidecker structures under similar conditions due to steric constraints. Benzenebiphenylchromium, possessing both a benzene and a biphenyl ligand, is a direct structural analogue of the observed intermediate, suggesting it can serve as a selective precursor to mixed-valence multidecker complexes.

Matrix-isolation spectroscopy Ozonolysis mechanism Mixed-valence complexes

Conformational Flexibility in Molecular Wire Design: DFT Predicts High Flexibility with Modest Conductance Variation

Density functional theory (DFT) calculations on multidecker bis(benzene)chromium wires reveal that class-3 wires, constructed from biphenyl-linked arene-chromium units, exhibit high conformational flexibility combined with only modest dependence of conductance on molecular conformation [1]. Specifically, these wires function as "molecular electrical cords" that can be twisted and coiled without significant loss of conductivity. Benzenebiphenylchromium represents the fundamental monomeric unit for such class-3 wires. In contrast, wires built from bis(benzene)chromium alone (class-1, using [2.2]paracyclophane) are rigid, limiting their practical applications.

Molecular electronics DFT calculations Conductance decay

Synthetic Access via σ–π Rearrangement: A Distinct Pathway to Mixed-Ligand Complexes

Benzenebiphenylchromium is formed as a key intermediate (denoted π-3) during the σ–π rearrangement of triphenylchromium(III) complexes under Hein's protocol [1]. Specifically, the reduction of intermediate A, "{(η⁶-Ph₂)Crᴵ(μ-η⁶-Ph)}₂", leads to the formation of [(η⁶-C₆H₆)(η⁶-Ph₂)Cr⁰] (π-3), alongside the homoleptic bis(biphenyl)chromium (π-4) via disproportionation. The yield and selectivity for π-3 are highly dependent on the reaction conditions, including the nature of the Lewis base ligands (thf, dme, tmeda) and the presence of MgPh₂. This contrasts with the direct synthesis of homoleptic complexes, which often require metal-atom ligand-vapor cocondensation.

Organochromium synthesis σ–π rearrangement Hein reaction

Targeted Application Scenarios for Benzenebiphenylchromium Based on Quantified Differentiation


Electrochemical Studies Requiring a Specific Redox Window Between Bz₂Cr and Bip₂Cr

Research groups investigating electron-transfer kinetics or developing new redox catalysts should procure benzenebiphenylchromium when the oxidation potential of bis(benzene)chromium is too low (leading to unwanted side reactions) and that of bis(biphenyl)chromium is too high (requiring stronger oxidants). Its intermediate ionization energy (5.94 eV [1]) translates to a formal reduction potential that fills this gap [2].

Fabrication of Flexible, Conformationally Tolerant Molecular Wires

Researchers in molecular electronics seeking to synthesize metal-organic nanowires with high flexibility and stable conductance should utilize benzenebiphenylchromium as a monomer precursor. DFT calculations confirm that biphenyl-linked multidecker chains (class-3) exhibit the desired properties, unlike rigid paracyclophane-based wires (class-1) derived from Bz₂Cr [3].

Synthesis of Asymmetric Mixed-Valence Chromium-Arene Complexes

Groups aiming to prepare dinuclear or oligonuclear mixed-valence chromium-arene compounds for fundamental electron-transfer studies should employ benzenebiphenylchromium. The ozonolysis of Bz₂Cr demonstrates the formation of a biphenyl-bridged dinuclear complex ; benzenebiphenylchromium offers a more direct route to such architectures.

Mechanistic Studies of σ–π Rearrangements in Organochromium Chemistry

Laboratories exploring the historical and contemporary aspects of the Hein reaction require benzenebiphenylchromium as a key intermediate (π-3) for kinetic and mechanistic investigations [4]. Its formation and fate are central to understanding the σ–π migration of aryl groups on chromium.

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